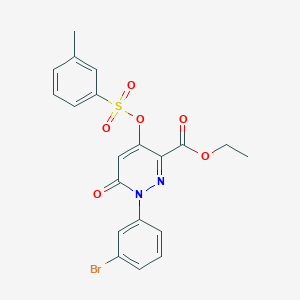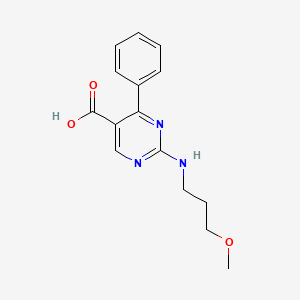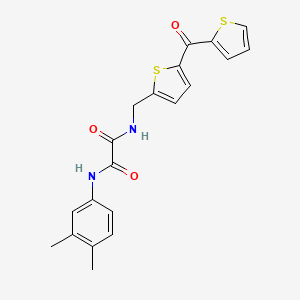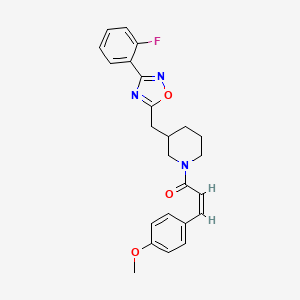![molecular formula C15H14F3NO6 B2535601 Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate CAS No. 860788-97-2](/img/structure/B2535601.png)
Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate is a chemical compound with the molecular formula C15H14F3NO6 . It has a molecular weight of 361.27 g/mol . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(12(13,14)15)5-8(7)16(19)20/h3-5,9H,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.Applications De Recherche Scientifique
Degradation and Stability Studies
A study investigated the degradation processes of nitisinone, a compound structurally related to the specified chemical, under various conditions using LC-MS/MS. It was found that nitisinone's stability increases with the pH of the solution. At pH levels similar to human gastric juice, two major degradation products were identified, showing considerable stability. This research contributes to a better understanding of the chemical's behavior and potential risks and benefits in medical applications (Barchańska et al., 2019).
Photosensitive Protecting Groups
Another area of application is in the development of photosensitive protecting groups. A review of work up to 1973 highlights the promising future of using groups such as 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry. These applications are still in the developmental stage but show great potential for the future (Amit et al., 1974).
Biomedical Applications of Related Compounds
Research into pterostilbene, a compound related to the specified chemical, discusses its higher in vivo bioavailability compared to resveratrol and its potential biomedical applications. This includes its use in cancer prevention and therapy, improving insulin sensitivity, and potential benefits in cardiovascular diseases and aging (Estrela et al., 2013).
Alternative Fuels and Environmental Applications
Dimethyl ether (DME), related to the chemical , is highlighted for its use as an attractive alternative to conventional diesel fuel due to its environmental and performance benefits. The review discusses DME's fuel properties, spray and atomization characteristics, combustion performance, and exhaust emission characteristics, indicating its potential as a sustainable energy source (Park & Lee, 2014).
Modulation of Membrane Structure
Dimethyl sulphoxide, another related compound, has been reviewed for its effects on the stability and dynamics of biomembranes. This includes its role as a cryoprotectant, cell fusogen, and permeability-enhancing agent, underscoring its importance in cell biology and potential therapeutic applications (Yu & Quinn, 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is swallowed (P301+P312) or comes into contact with skin (P302+P352) or eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-prop-2-enylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-6-5-9(15(16,17)18)8-11(10)19(22)23/h4-6,8H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREKOXGWCNYNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)
![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)


![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)
![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)



